molecular formula C14H9Cl2N3O B12039396 2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide CAS No. 1335231-15-6

2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Cat. No.: B12039396
CAS No.: 1335231-15-6
M. Wt: 306.1 g/mol
InChI Key: SIMLBFHHXAMGGM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZ513 involves the reaction of 2,3-dichlorobenzoyl chloride with 1H-pyrrolo[2,3-b]pyridin-5-amine under specific conditions. The reaction typically occurs in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

AZ513 primarily undergoes substitution reactions due to the presence of reactive chlorine atoms on the benzene ring. These reactions can be facilitated by nucleophiles under appropriate conditions .

Common Reagents and Conditions

Common reagents for substitution reactions involving AZ513 include nucleophiles such as amines, thiols, and alkoxides. The reactions typically occur under mild conditions, often in the presence of a base to neutralize the by-products .

Major Products

The major products of these substitution reactions are derivatives of AZ513 where the chlorine atoms have been replaced by the nucleophilic groups. These derivatives can exhibit different biological activities and properties .

Mechanism of Action

AZ513 exerts its effects by binding non-competitively to a site distinct from the catalytic site of FAAH. This binding inhibits the enzyme’s activity, leading to an increase in the levels of endocannabinoids such as anandamide. The elevated endocannabinoid levels result in enhanced signaling through cannabinoid receptors, which can modulate various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to AZ513 include other FAAH inhibitors such as OL-135 and AM5206. These compounds also inhibit FAAH but may differ in their potency, selectivity, and mechanism of action .

Uniqueness of AZ513

AZ513 is unique due to its reversible and noncompetitive inhibition of FAAH. Unlike many other FAAH inhibitors, AZ513 does not covalently modify the enzyme, which can result in a different pharmacological profile and potentially fewer side effects .

Properties

CAS No.

1335231-15-6

Molecular Formula

C14H9Cl2N3O

Molecular Weight

306.1 g/mol

IUPAC Name

2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

InChI

InChI=1S/C14H9Cl2N3O/c15-11-3-1-2-10(12(11)16)14(20)19-9-6-8-4-5-17-13(8)18-7-9/h1-7H,(H,17,18)(H,19,20)

InChI Key

SIMLBFHHXAMGGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

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